molecular formula C18H19BrN2O4 B5845917 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide

4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide

Cat. No. B5845917
M. Wt: 407.3 g/mol
InChI Key: NKUDJXORPCRZJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide, also known as BDBI, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BDBI belongs to the class of carboximidamides and is synthesized through a series of chemical reactions.

Mechanism of Action

The mechanism of action of 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide is not fully understood. However, studies have shown that 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide may inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide may also disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide has a low toxicity profile and does not cause significant damage to healthy cells. 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models. Additionally, 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide has been shown to inhibit the growth of bacteria, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide in lab experiments is its low toxicity profile, making it a safer alternative to other chemical compounds. However, the synthesis of 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide is complex and requires expertise in organic chemistry. Additionally, the mechanism of action of 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the research on 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide. One area of interest is the development of 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide as a potential cancer therapy. Further studies are needed to fully understand the mechanism of action of 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide and its potential as a cancer treatment. Additionally, 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide's potential as an anti-inflammatory and anti-bacterial agent should be further explored. Further research is also needed to optimize the synthesis of 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide and develop more efficient methods for its production.

Synthesis Methods

The synthesis of 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide involves a series of chemical reactions that include the reaction of 4-bromoaniline with 3,4-diethoxybenzoyl chloride to form 4-bromo-N-(3,4-diethoxybenzoyl)aniline. This intermediate compound is then reacted with cyanogen bromide to produce 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide. The overall synthesis process is complex and requires expertise in organic chemistry.

Scientific Research Applications

4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide has been the focus of scientific research due to its potential as a therapeutic agent. It has been studied for its anti-cancer, anti-inflammatory, and anti-bacterial properties. 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models. Additionally, 4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide has been shown to inhibit the growth of bacteria, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 3,4-diethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O4/c1-3-23-15-10-7-13(11-16(15)24-4-2)18(22)25-21-17(20)12-5-8-14(19)9-6-12/h5-11H,3-4H2,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUDJXORPCRZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)Br)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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